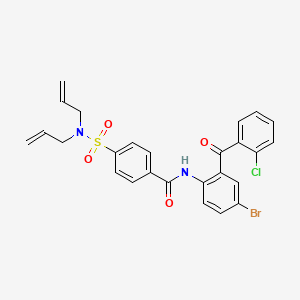

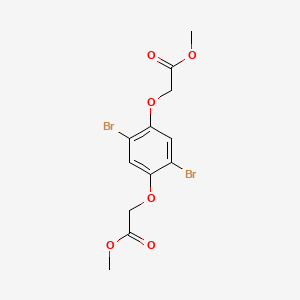

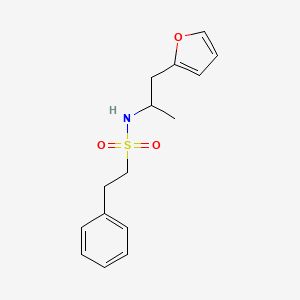

Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Determination and Toxicity of Ethyl Carbamate

Ethyl carbamate (EC) is a substance found in fermented foods and drinks, known for its carcinogenic properties. It is crucial to quantify EC due to its presence in alcoholic beverages. A study developed and validated an HPLC-FLD analytical method for EC evaluation in cachaça, achieving a mean recovery of 94.88% and demonstrating accuracy, reproducibility, and linearity over a specified concentration range .

Ethyl Carbamate as an Environmental Toxicant

EC has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It poses a potential threat to human health, with long-term exposure possibly leading to neurological disorders. Research has extensively studied the formation and metabolism of EC, and various analytical methods have been established for its detection in food matrices. Strategies to mitigate EC in food products include physical, chemical, enzymatic, and genetic engineering methods. Natural products may offer protection against EC-induced toxicity by modulating oxidative stress .

Molecular Structure Analysis of Ethyl Carbamate Analogues

The crystal structures of two ethyl carbamate analogues, which are potential potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), have been determined. Despite their similarities, they exhibit different crystal packings. A polymorph risk assessment was conducted to study interactions in these compounds .

Chemical Reactions and Anticancer Agents

Ethyl carbamate analogues have been studied for their ability to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms. Metabolite studies of one such analogue showed cleavage of the ethyl carbamate moiety. Alterations in the carbamate group were explored, indicating that the presence of a carbamate group is necessary for activity. The activity was maintained when ethyl was replaced by methyl but reduced with bulkier aliphatic groups or when ethoxy was replaced with a methylamino group .

Physical and Chemical Properties Analysis

The studies reviewed do not provide direct information on the physical and chemical properties of "Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate". However, the analytical methods and structural analyses of related compounds suggest that EC and its analogues have specific interactions and structural requirements for their biological activity, which could be inferred to relate to their physical and chemical properties .

Applications De Recherche Scientifique

Ionic Liquids and Battery Applications

The research by Kim et al. (2013) highlighted the application of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a compound with structural similarities to Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate, as a co-solvent in lithium-ion batteries. This compound, due to its good miscibility with carbonate solvents and better conductivity, is used to enhance the performance of lithium-ion batteries, particularly in mixed electrolyte systems (Kim, Cho, & Shin, 2013).

Crystal Structures and Ubiquitin Potentiation

Mambourg et al. (2021) studied the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its carboxylic acid variant. These structures were analyzed as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), demonstrating the significance of these compounds in enhancing the activity of a protein implicated in neurodegenerative diseases (Mambourg, Tumanov, Henon, Lanners, Garcia-Ladona, & Wouters, 2021).

Anticancer Activity

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This study provides evidence of the potential application of this compound derivatives in cancer treatment, indicating that such derivatives can act as strong anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Food and Environmental Toxicant

Ethyl carbamate, closely related to the compound , has been identified as an emerging food and environmental toxicant. Gowd et al. (2018) discussed the formation, metabolism, and toxic effects of ethyl carbamate in food products, along with strategies for its mitigation. This research underlines the importance of monitoring and reducing ethyl carbamate levels to safeguard public health (Gowd, Su, Karlovsky, & Chen, 2018).

Orientations Futures

Piperidine derivatives, including Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate, have significant potential in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

ethyl N-[(1-methylsulfonylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-3-16-10(13)11-8-9-4-6-12(7-5-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDSRQXBIMCXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)